molecular formula C17H17Cl2N3OS B2977230 N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride CAS No. 1235034-72-6

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride

Cat. No.: B2977230
CAS No.: 1235034-72-6
M. Wt: 382.3
InChI Key: NLIXVMTZVNNRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride (CAS: 1235034-72-6) is a synthetic small molecule with a molecular formula of C₁₇H₁₇Cl₂N₃OS and a molecular weight of 382.31 g/mol . The compound features a benzothiazole ring fused to a tetrahydroisoquinoline scaffold, with a carboxamide linkage and dihydrochloride salt formulation to enhance solubility and stability. Key physicochemical properties include:

Property Value/Description
Purity Not specified (commercial grade)
Storage No specific recommendations
Hazard Statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338 (handling precautions)

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS.2ClH/c21-16(12-5-3-4-11-8-9-18-10-13(11)12)20-17-19-14-6-1-2-7-15(14)22-17;;/h1-7,18H,8-10H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXVMTZVNNRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Tetrahydroisoquinoline: The benzothiazole intermediate is then coupled with a tetrahydroisoquinoline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho or para to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core can modulate neurotransmitter systems, making it a candidate for neurological research. The carboxamide group may enhance binding affinity and specificity towards certain proteins, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares the target compound with related molecules based on structural motifs, functional groups, and inferred pharmacological profiles.

Structural Analogues from Pharmacopeial Literature

lists cephalosporin derivatives (e.g., compounds 9–11) with bicyclic β-lactam cores and heterocyclic substituents (e.g., tetrazole, thiadiazole).

Feature Target Compound Cephalosporin Analogues (e.g., Compound 11)
Core Structure Benzothiazole + tetrahydroisoquinoline Bicyclic β-lactam (5-thia-1-azabicyclo[4.2.0]oct-2-ene)
Key Functional Groups Carboxamide, dihydrochloride salt Thiadiazolethio, carboxylic acid
Molecular Weight 382.31 g/mol ~400–450 g/mol (estimated for β-lactams)
Therapeutic Potential Kinase inhibition, CNS-targeted Antibacterial (cell wall synthesis inhibition)

Key Insight: The target compound’s benzothiazole-tetrahydroisoquinoline hybrid lacks the β-lactam ring critical for antibacterial activity in cephalosporins. Instead, its design suggests applications in neurological or oncological contexts.

Comparison with Benzothiazole Derivatives

Benzothiazole-containing compounds (e.g., riluzole, thioflavin T) are well-studied for neuroprotective and amyloid-binding properties.

Parameter Target Compound Riluzole (Neuroprotective Agent)
Solubility Enhanced via dihydrochloride salt Poor water solubility (free base)
Bioactivity Undisclosed (speculative kinase inhibition) Glutamate release inhibition
Toxicity Profile Moderate (H302, H315 warnings) Hepatotoxic at high doses

Key Insight : The dihydrochloride salt in the target compound likely improves bioavailability compared to neutral benzothiazole derivatives.

Comparison with Tetrahydroisoquinoline-Based Drugs

Tetrahydroisoquinoline scaffolds are found in opioids (e.g., morphine derivatives) and topoisomerase inhibitors (e.g., trabectedin).

Feature Target Compound Trabectedin (Anticancer Drug)
Substituents Benzothiazole-carboxamide Tetrahydroisoquinoline + alkyl sidechain
Mechanism Unknown (kinase inhibition hypothesized) DNA minor groove alkylation
Hazards Moderate irritation warnings Severe myelosuppression

Key Insight : The absence of DNA-binding alkylating groups in the target compound suggests a safer profile compared to trabectedin.

Biological Activity

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This compound combines a benzothiazole moiety with a tetrahydroisoquinoline core, further functionalized by a carboxamide group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research and pharmacology.

  • Molecular Formula : C17H17Cl2N3OS
  • Molecular Weight : 382.31 g/mol
  • CAS Number : 1235034-72-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Intermediate : This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acids under acidic conditions.
  • Coupling with Tetrahydroisoquinoline : The benzothiazole intermediate is coupled with a tetrahydroisoquinoline derivative using coupling reagents like EDCI and HOBt to form the desired amide bond.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases and cognitive disorders.
  • Neurotransmitter Modulation : The tetrahydroisoquinoline core may modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antidepressant Activity : In vitro assays demonstrated that certain derivatives exhibited excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). For instance, compound 4g showed an IC50 value of 14.80 ± 5.45 μM against MAO-B, indicating strong potential as an antidepressant agent .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, revealing that cell viability remained above 90% at effective concentrations, indicating low toxicity to L929 cells .
  • Molecular Docking Studies : These studies indicated that compound 4g binds effectively to the primary interaction sites of both MAO-B and BuChE, supporting its role as a promising candidate for further development in neuropharmacology .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound NameStructureMAO-B Inhibition (IC50)BuChE Inhibition (%)
This compoundStructure14.80 ± 5.45 μMHigh
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideUnknownNot reportedModerate
N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamideUnknownNot reportedLow

Neurodegenerative Disease Research

In a study focusing on neurodegenerative diseases complicated by depression, derivatives of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline were tested for their effects on behavior in forced swim tests (FST). The results indicated that several compounds significantly reduced immobility time compared to controls . This suggests their potential as therapeutic agents for treating depression associated with neurodegenerative disorders.

Enzyme Inhibition Studies

Another study assessed the inhibitory effects of various benzothiazole–isoquinoline derivatives on cholinesterases using the modified Ellman method. Among these compounds, some exhibited significant BuChE inhibitory activity while showing no effect on acetylcholinesterase (AChE), which could be beneficial for selective targeting in therapeutic applications .

Q & A

Basic: What are the optimized synthetic protocols for preparing N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride?

Methodological Answer:
The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in dimethylformamide (DMF) with triethylamine as a base. The reaction is refluxed at 80°C for 1.5–2 hours, followed by precipitation in ice water, pH adjustment, filtration, and recrystallization . Key parameters include stoichiometric ratios (e.g., 50 mmol chloroacetamide, 75 mmol triethylamine) and solvent choice (DMF enhances reactivity due to its high polarity). Yield optimization requires precise control of reflux duration and purification steps.

Basic: How is structural characterization of this compound performed to confirm its identity and purity?

Methodological Answer:
Structural confirmation relies on:

  • 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.20–7.94 ppm for benzothiazole and tetrahydroisoquinoline moieties) .
  • Mass spectrometry (ESI or FAB-MS) to validate molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
  • Elemental analysis to confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
  • TLC monitoring (e.g., chloroform:acetone, 3:1) ensures reaction completion and purity .

Basic: What analytical techniques are recommended for assessing purity and stability in formulation studies?

Methodological Answer:

  • HPLC with UV detection (C18 columns, acetonitrile/water gradients) quantifies impurities (<0.5% threshold).
  • Thermogravimetric analysis (TGA) evaluates thermal stability, critical for lyophilized formulations.
  • Solubility profiling in PBS, DMSO, or ethanol identifies optimal solvents for biological assays .
  • X-ray diffraction (single-crystal) resolves stereochemistry and salt form (e.g., dihydrochloride vs. freebase) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Scaffold modulation : Introduce substituents (e.g., halogens, methoxy groups) on the benzothiazole or tetrahydroisoquinoline rings to enhance target binding .
  • Docking simulations : Use software like AutoDock Vina to predict interactions with targets (e.g., RIPK1 kinase). Key residues (e.g., Ile43, Asp156) form hydrophobic pockets and hydrogen bonds with the benzo[d]thiazole and carboxamide groups .
  • In vitro assays : Compare IC50 values in inflammation (COX-2 inhibition) or cancer (apoptosis/necroptosis models) to correlate structural changes with activity .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell lines (e.g., RAW 264.7 vs. THP-1), serum concentration, and incubation times.
  • Dose-response validation : Perform multi-dose studies (e.g., 1–100 µM) to confirm activity thresholds .
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions (e.g., kinase panel assays).
  • Meta-analysis : Cross-reference data with structural analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) to identify conserved pharmacophores .

Advanced: What strategies address solubility challenges during in vivo testing?

Methodological Answer:

  • Salt selection : Dihydrochloride salts improve aqueous solubility versus freebase forms .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration.
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety for pH-dependent release .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess logP (target <5), CYP450 inhibition, and BBB permeability.
  • MD simulations : Analyze binding stability (RMSD <2 Å) over 100-ns trajectories to prioritize derivatives with sustained target engagement .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioavailability metrics (e.g., Cmax, t1/2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.